molecular formula C23H23N3O4 B13798470 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- CAS No. 63885-42-7

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl-

Cat. No.: B13798470
CAS No.: 63885-42-7
M. Wt: 405.4 g/mol
InChI Key: PBDXVIBLJCEDIV-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- is a complex organic compound that belongs to the class of β-carbolines This compound is characterized by a tricyclic structure comprising an indole ring system fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), thereby affecting neurotransmitter levels in the brain. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxybenzamido)methyl- is unique due to the presence of the trimethoxybenzamido group, which enhances its biological activity and specificity. This structural modification distinguishes it from other β-carbolines and contributes to its diverse range of applications in scientific research .

Properties

CAS No.

63885-42-7

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide

InChI

InChI=1S/C23H23N3O4/c1-13-21-17(16-7-5-6-8-18(16)26-21)11-15(25-13)12-24-23(27)14-9-19(28-2)22(30-4)20(10-14)29-3/h5-11,26H,12H2,1-4H3,(H,24,27)

InChI Key

PBDXVIBLJCEDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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